molecular formula C57H82N5O9P B10855571 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC

1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC

Cat. No.: B10855571
M. Wt: 1012.3 g/mol
InChI Key: JNOZUNXGSWKOPZ-WXDPHDKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC involves the conjugation of phosphatidylcholine with pyropheophorbide a. The reaction typically requires the use of specific reagents and conditions to ensure the successful attachment of the photosensitizer to the phospholipid. Industrial production methods may involve the use of lipid nanoparticles to encapsulate the compound, which can then be dissociated under irradiation with near-infrared light .

Chemical Reactions Analysis

1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC involves its ability to generate reactive oxygen species under irradiation with near-infrared light. This process disrupts cellular membranes and allows the release of encapsulated molecules, such as siRNA, into the cytosol . The compound targets the endolysosomal membrane and generates ROS, which play a crucial role in its photodynamic effects .

Properties

Molecular Formula

C57H82N5O9P

Molecular Weight

1012.3 g/mol

IUPAC Name

[(2R)-2-[3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C57H82N5O9P/c1-11-14-15-16-17-18-19-20-21-22-23-24-25-26-53(64)68-35-41(36-70-72(66,67)69-30-29-62(8,9)10)71-54(65)28-27-44-39(6)48-32-46-37(4)42(12-2)50(58-46)33-47-38(5)43(13-3)51(59-47)34-49-40(7)55-52(63)31-45(56(44)60-48)57(55)61-49/h12,32-34,39,41,44H,2,11,13-31,35-36H2,1,3-10H3,(H2-,58,59,60,61,63,66,67)/t39-,41+,44-/m0/s1

InChI Key

JNOZUNXGSWKOPZ-WXDPHDKQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC[C@H]1[C@@H](C2=CC3=NC(=CC4=NC(=CC5=C(C6=C(CC(=C1N2)C6=N5)O)C)C(=C4C)CC)C(=C3C)C=C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1C(C2=CC3=NC(=CC4=NC(=CC5=C(C6=C(CC(=C1N2)C6=N5)O)C)C(=C4C)CC)C(=C3C)C=C)C

Origin of Product

United States

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